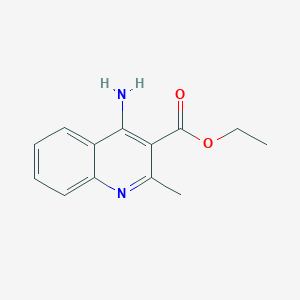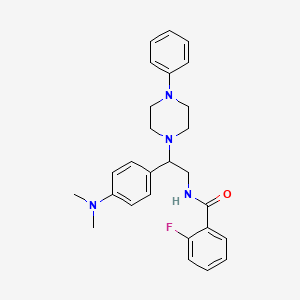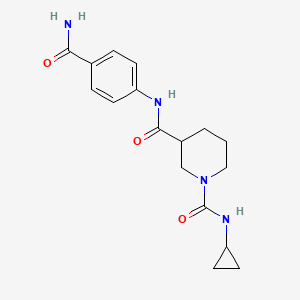
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis for “N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide” is not available, there are related compounds with known synthesis methods. For instance, the synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate in the production of Pigment Yellow 181, has been described. This synthesis involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies focus on the synthesis and characterization of novel compounds with structures analogous to N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide. These compounds have been synthesized and characterized using various spectroscopic techniques, and their interactions with DNA, as well as their antioxidant properties, have been investigated. For instance, Fatima et al. (2021) synthesized and characterized bisamides and assessed their biological worth by performing drug-DNA binding and DPPH free radical scavenging activity investigations, revealing significant drug-DNA interaction and antioxidant activities (Fatima et al., 2021).
Biological Applications and Interactions
Research on amino-substituted tetraphenylporphyrin derivatives, designed as pH-activatable photosensitizers for photodynamic cancer therapy, provides insights into the photophysical processes and the optimization of pH response for therapeutic applications. Horiuchi et al. (2016) studied the quantum yields of fluorescence and photosensitization of singlet oxygen by these compounds, revealing the potential for pH-activated therapeutic applications (Horiuchi et al., 2016).
Molecular Docking and Computational Studies
Jayarajan et al. (2019) synthesized compounds through a three-component reaction and investigated them by computational chemistry methods. Their study included non-linear optical (NLO) properties and molecular docking analyses, exploring interactions that may contribute to anticancer activity (Jayarajan et al., 2019).
Antiproliferative and Antitumor Activity
Lu et al. (2021) synthesized a molecule with antiproliferative activity and evaluated its inhibitory activity against cancer cell lines, demonstrating significant inhibitory activity (Lu et al., 2021).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in the pharmaceutical industry as building blocks . These compounds can interact with a variety of targets, depending on their specific structure and functional groups .
Mode of Action
Similar compounds have been studied for their inhibitory potential against various targets . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Similar compounds have been used as biochemical reagents in life science research . These compounds can potentially affect a variety of biochemical pathways, depending on their specific targets and mode of action.
Pharmacokinetics
A study on a similar compound has suggested that it obeys the rules of drug-likeness . This suggests that the compound could have favorable pharmacokinetic properties, but specific details would require further investigation.
Result of Action
Similar compounds have shown promising therapeutic efficacy in various contexts . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Similar compounds have been used under a variety of conditions in life science research . The compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules.
Eigenschaften
IUPAC Name |
3-N-(4-carbamoylphenyl)-1-N-cyclopropylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c18-15(22)11-3-5-13(6-4-11)19-16(23)12-2-1-9-21(10-12)17(24)20-14-7-8-14/h3-6,12,14H,1-2,7-10H2,(H2,18,22)(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEAVZCLTLDVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2811175.png)
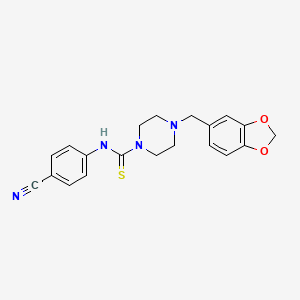

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2811180.png)
![4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2811181.png)
![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)
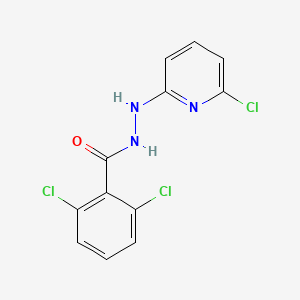
![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)
![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)
![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)
